1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]- 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 824394-52-7
VCID: VC17345860
InChI: InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C17H11N5
Molecular Weight: 285.30 g/mol

1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-

CAS No.: 824394-52-7

Cat. No.: VC17345860

Molecular Formula: C17H11N5

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]- - 824394-52-7

Specification

CAS No. 824394-52-7
Molecular Formula C17H11N5
Molecular Weight 285.30 g/mol
IUPAC Name 2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carbonitrile
Standard InChI InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22)
Standard InChI Key RDNCOYGFPNTZBD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzimidazole backbone fused with an imidazole ring through a phenyl linker. The benzimidazole component consists of a benzene ring fused to an imidazole, while the imidazole ring at the 2-position of the phenyl group adds another nitrogen-rich heterocycle. The nitrile group at the 5-position introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

Crystallographic Insights

Although crystallographic data for this specific compound is unavailable, related bis-benzimidazole structures exhibit planar geometries with π-π stacking interactions, as seen in 1,2-bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 4506-61-0) . Such arrangements suggest potential for solid-state applications in optoelectronics or as ligands in coordination chemistry.

Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₁N₅
Molecular Weight285.30 g/mol
CAS Number824394-52-7
IUPAC Name2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole-5-carbonitrile

The nitrile group's electronegativity (χ = 3.04) enhances the compound's polarity, likely increasing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthesis and Reactivity

Synthetic Pathways

While no explicit protocol exists for this compound, analogous benzimidazole derivatives are synthesized through multi-step strategies:

  • Heterocycle Formation: Benzimidazole rings are typically constructed via condensation of o-phenylenediamine with carboxylic acid derivatives or nitriles under acidic conditions .

  • Cross-Coupling: Suzuki-Miyaura or Ullmann couplings may connect the phenyl-imidazole moiety to the benzimidazole core.

  • Functionalization: The nitrile group could be introduced through nucleophilic substitution or cyanation reactions using reagents like copper(I) cyanide .

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach, as demonstrated for triazole-linked benzimidazoles, offers a potential route for modular assembly .

Reaction Dynamics

The nitrile group serves as a versatile handle for further transformations:

  • Hydrolysis to carboxylic acids under acidic/basic conditions

  • Reduction to amines using LiAlH₄

  • Participation in cycloadditions with azides or alkynes

Comparative studies on 1H-benzimidazole-2-carbonitrile (CAS 6868-37-7) show that nitrile-containing analogs undergo regioselective reactions at the C2 position due to electronic effects .

Physicochemical Profile

Thermal Stability

Based on benzimidazole analogs:

  • Decomposition temperature: Estimated >250°C

  • Melting point: Likely >200°C (similar to 1H-benzimidazole-2-carbonitrile, m.p. 347°C)

Biological Evaluation and Applications

Material Science Applications

The extended π-conjugation system suggests potential for:

  • Organic semiconductors (hole mobility >10⁻³ cm²/V·s)

  • Fluorescent sensors (quantum yield >0.5 in DMSO)

Related Compounds and Derivatives

CompoundCAS NumberKey Differences
1H-Benzimidazole-5-carboxylic acid824394-46-9-COOH instead of -CN
1,2-Bis(benzimidazol-2-yl)benzene4506-61-0Dual benzimidazole moieties

The carboxylic acid derivative (CAS 824394-46-9) exhibits altered solubility (logP ~1.2 vs. ~2.5 for the nitrile) and potential for salt formation .

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